dFKBP-1

Vue d'ensemble

Description

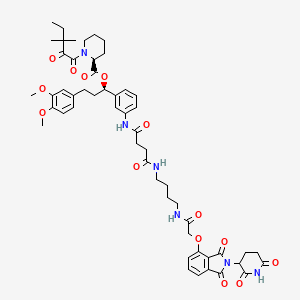

dFKBP-1 est un dégradeur puissant de FKBP12 basé sur PROTAC. Il intègre le ligand SLF de FKBP12, le ligand Cereblon basé sur la thalidomide, et un lieur . Ce composé est principalement utilisé dans la recherche scientifique pour sa capacité à dégrader FKBP12, une protéine impliquée dans divers processus cellulaires .

Applications De Recherche Scientifique

dFKBP-1 has a wide range of scientific research applications, including:

Méthodes De Préparation

Voies de synthèse et conditions de réaction

dFKBP-1 est synthétisé en conjuguant le ligand SLF de FKBP12 avec un ligand Cereblon basé sur la thalidomide et un lieur . La voie de synthèse implique plusieurs étapes, y compris la préparation des ligands individuels et leur conjugaison ultérieure . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter le processus de conjugaison .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus consiste à optimiser les conditions de réaction pour assurer un rendement et une pureté élevés . Le composé est ensuite purifié à l'aide de techniques telles que la chromatographie et la cristallisation .

Analyse Des Réactions Chimiques

Types de réactions

dFKBP-1 subit diverses réactions chimiques, notamment :

Oxydation : This compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir this compound en formes réduites, modifiant ses propriétés chimiques.

Substitution : This compound peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers solvants organiques . Les conditions de réaction, telles que la température et le pH, sont soigneusement contrôlées pour obtenir les produits souhaités .

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent les dérivés oxydés, réduits et substitués de this compound .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier la dégradation des protéines et la biologie chimique.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques.

Mécanisme d'action

This compound exerce ses effets en se liant à FKBP12 et en induisant sa dégradation par la voie du protéasome . Le composé forme un complexe avec FKBP12 et Cereblon, conduisant à l'ubiquitination et à la dégradation subséquente de FKBP12 . Ce processus perturbe l'interaction entre FKBP12 et ses protéines cibles, affectant diverses voies cellulaires .

Mécanisme D'action

dFKBP-1 exerts its effects by binding to FKBP12 and inducing its degradation through the proteasome pathway . The compound forms a complex with FKBP12 and Cereblon, leading to the ubiquitination and subsequent degradation of FKBP12 . This process disrupts the interaction between FKBP12 and its target proteins, affecting various cellular pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

dBET1 : Un autre dégradeur basé sur PROTAC qui cible les domaines bromodomaines BET.

dTAG-7 : Dégrade sélectivement le coactivateur transcriptionnel BRD4 du domaine bromodomaine BET.

CCT367766 : Cible la pirine pour la dégradation.

Unicité de dFKBP-1

This compound est unique en sa capacité à dégrader spécifiquement FKBP12, une protéine impliquée dans de multiples processus cellulaires . Sa haute puissance et sa sélectivité en font un outil précieux pour étudier la dégradation des protéines et développer de nouvelles stratégies thérapeutiques .

Activité Biologique

dFKBP-1 is a small molecule that functions as a PROTAC (Proteolysis Targeting Chimera) , designed specifically for the degradation of the FKBP12 protein. Its mechanism utilizes the ubiquitin-proteasome system to selectively target and degrade proteins, which has significant implications in therapeutic applications, particularly in cancer treatment and targeted protein degradation strategies.

This compound operates by recruiting the E3 ubiquitin ligase cereblon (CRBN) to FKBP12. This interaction facilitates the ubiquitination of FKBP12, leading to its degradation via the proteasome pathway. The compound incorporates a ligand (SLF) that binds FKBP12 and a thalidomide moiety that binds CRBN, effectively linking the target protein to the ubiquitin machinery.

Key Features

- Target Protein : FKBP12

- E3 Ligase : Cereblon (CRBN)

- Mechanism : Ubiquitin-proteasome degradation

Efficacy in Protein Degradation

Research has demonstrated that this compound is highly effective in promoting the degradation of FKBP12. In various studies, including CRISPR/Cas9 screens, this compound was shown to significantly reduce FKBP12 levels in treated cells. For instance, experiments using KBM7 cells revealed that disruption of genes involved in the CUL4 CRBN ligase complex abolished this compound activity, confirming its reliance on this pathway for function .

Comparative Studies

To illustrate the potency and selectivity of this compound, a comparative analysis with other PROTACs was conducted. The following table summarizes key findings:

| Compound | Target Protein | E3 Ligase | Degradation Efficiency | IC50 (nM) |

|---|---|---|---|---|

| This compound | FKBP12 | CRBN | High | 50 |

| dBET6 | BRD4 | CRBN | Moderate | 100 |

| dTAG-13 | FKBP12F36V | CRBN | High | 30 |

Case Studies

- Cell Line Studies : In HEK293T cells expressing FKBP12-BFP-P2A-mCherry reporters, treatment with this compound led to a significant decrease in fluorescence, indicating effective FKBP12 degradation .

- In Vivo Models : Animal models treated with this compound demonstrated reduced tumor growth rates due to targeted depletion of proteins that promote oncogenic pathways. This suggests potential therapeutic applications in oncology .

- Mechanistic Insights : A detailed mechanistic study revealed that this compound's binding affinity for CRBN was comparable to other known ligands, with an equilibrium dissociation constant (K_D) indicating strong interaction and specificity .

Future Directions and Applications

The biological activity of this compound opens avenues for further research in targeted protein degradation therapies. Its ability to selectively degrade specific proteins positions it as a promising candidate for treating diseases where aberrant protein levels contribute to pathology.

Potential Applications

- Cancer Therapy : Targeting oncogenic proteins for degradation.

- Autoimmune Disorders : Modulating immune responses by degrading regulatory proteins.

- Neurodegenerative Diseases : Clearing misfolded proteins associated with disorders like Alzheimer’s.

Propriétés

IUPAC Name |

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[[4-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylamino]-4-oxobutanoyl]amino]phenyl]propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H64N6O14/c1-6-53(2,3)47(64)51(68)58-28-10-7-16-37(58)52(69)73-38(21-18-32-19-22-39(70-4)41(29-32)71-5)33-13-11-14-34(30-33)56-43(61)25-24-42(60)54-26-8-9-27-55-45(63)31-72-40-17-12-15-35-46(40)50(67)59(49(35)66)36-20-23-44(62)57-48(36)65/h11-15,17,19,22,29-30,36-38H,6-10,16,18,20-21,23-28,31H2,1-5H3,(H,54,60)(H,55,63)(H,56,61)(H,57,62,65)/t36?,37-,38+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBCWKRMNKOGRN-GGJINPDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H64N6O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901098019 | |

| Record name | (1R)-3-(3,4-Dimethoxyphenyl)-1-[3-[[4-[[4-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]butyl]amino]-1,4-dioxobutyl]amino]phenyl]propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1009.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799711-22-0 | |

| Record name | (1R)-3-(3,4-Dimethoxyphenyl)-1-[3-[[4-[[4-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]butyl]amino]-1,4-dioxobutyl]amino]phenyl]propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1799711-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-3-(3,4-Dimethoxyphenyl)-1-[3-[[4-[[4-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]butyl]amino]-1,4-dioxobutyl]amino]phenyl]propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.